molecular formula C14H15N3O B12669183 o-((p-(Dimethylamino)phenyl)azo)phenol CAS No. 6396-84-5

o-((p-(Dimethylamino)phenyl)azo)phenol

Cat. No.: B12669183
CAS No.: 6396-84-5
M. Wt: 241.29 g/mol
InChI Key: TYVXAYNFNTZOBS-UHFFFAOYSA-N
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Description

o-((p-(Dimethylamino)phenyl)azo)phenol is an azo dye characterized by an aromatic phenol core substituted with a dimethylamino group at the para position of the adjacent phenylazo moiety. Its molecular structure consists of two aromatic rings connected via an azo (-N=N- ) linkage, with hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups positioned ortho and para to the azo bond, respectively. This arrangement confers unique electronic properties due to conjugation between the electron-donating dimethylamino group and the electron-withdrawing azo linkage, resulting in strong absorbance in the visible spectrum (typically 450–550 nm). Such compounds are widely studied for applications in dyes, pH indicators, and biological staining .

Properties

CAS No.

6396-84-5

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]diazenyl]phenol

InChI

InChI=1S/C14H15N3O/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18/h3-10,18H,1-2H3

InChI Key

TYVXAYNFNTZOBS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-((p-(Dimethylamino)phenyl)azo)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-(dimethylamino)aniline using nitrous acid, forming a diazonium salt. This intermediate is then coupled with phenol in an alkaline medium to yield the desired azo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: o-((p-(Dimethylamino)phenyl)azo)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, o-((p-(Dimethylamino)phenyl)azo)phenol is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other azo compounds and dyes .

Biology and Medicine: The compound is used in biological research as a staining agent for microscopy. It helps in visualizing cellular components and structures.

Industry: In the industrial sector, this compound is widely used in the textile industry for dyeing fabrics. It is also utilized in the production of colored plastics, inks, and coatings .

Mechanism of Action

The mechanism of action of o-((p-(Dimethylamino)phenyl)azo)phenol involves its interaction with molecular targets through the azo group. The compound can undergo reversible cis-trans isomerization upon exposure to light, which affects its binding properties and interactions with other molecules. This property is exploited in various applications, including molecular switches and sensors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo-phenol derivatives exhibit diverse physicochemical and biological properties depending on substituent type, position, and conjugation. Below is a detailed comparison of o-((p-(Dimethylamino)phenyl)azo)phenol with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties Applications Toxicity/Carcinogenicity
This compound -OH (ortho), -N(CH₃)₂ (para) λₘₐₓ ~507 nm; moderate solubility in polar solvents; pH-sensitive Dyes, pH indicators, potential biosensors Limited data; possible mutagenicity
4-(Dimethylamino)azobenzene-4'-sulfonic acid sodium salt (Acid Orange 52) -SO₃Na (para) λₘₐₓ ~507 nm; water-soluble; stable in acidic conditions Biological staining (proteins, nucleic acids) Genotoxic, mutagenic
p-[[p-(Phenylazo)phenyl]azo]phenol Additional phenylazo group (para) Extended conjugation; λₘₐₓ >550 nm; high thermal stability High-performance pigments, optical materials Not reported
4-(4-Nitrophenylazo)phenol -NO₂ (para) λₘₐₓ ~420 nm; electron-withdrawing group reduces conjugation; low solubility Analytical reagents, corrosion inhibitors Potential carcinogen
4-(4-Quinolylazo)-N,N-dimethylaniline Quinoline-1-oxide substituent λₘₐₓ ~500 nm; planar structure enhances π-stacking Photovoltaic materials Tumorigenic in rodents
4-(4-Dimethylaminophenylazo)benzenearsonic acid hydrochloride -AsO₃H₂Cl (para) Heavy metal coordination; high stability in acidic media Antimicrobial agents, metallurgy High toxicity due to arsenic

Table 2: Physicochemical Data

Compound Melting Point (°C) Solubility pKa Absorption λₘₐₓ (nm)
This compound >250 (decomp.) Moderate in ethanol ~3.7 507
Acid Orange 52 >300 High in water 3.40–3.76 507
p-[[p-(Phenylazo)phenyl]azo]phenol >300 Insoluble in water N/A 560
4-(4-Nitrophenylazo)phenol 180–185 Low in polar solvents ~4.1 420

Research Findings and Industrial Relevance

  • Synthesis: this compound is synthesized via diazotization of p-dimethylaminophenylamine followed by coupling with o-hydroxybenzene derivatives. This contrasts with sulfonated analogs, which require additional sulfonation steps .
  • Biological Activity: Dimethylaminoazo-phenols demonstrate moderate antimicrobial properties but are less potent than arsenic-containing derivatives .
  • Environmental Impact : Azo dyes with electron-withdrawing groups (e.g., nitro, sulfonate) pose higher environmental risks due to persistence and toxicity .

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